DYRKi

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

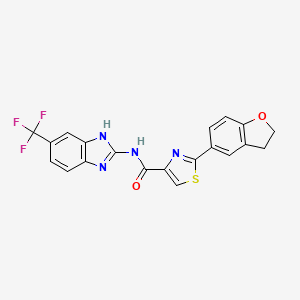

C20H13F3N4O2S |

|---|---|

分子量 |

430.4 g/mol |

IUPAC 名称 |

2-(2,3-dihydro-1-benzofuran-5-yl)-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C20H13F3N4O2S/c21-20(22,23)12-2-3-13-14(8-12)26-19(25-13)27-17(28)15-9-30-18(24-15)11-1-4-16-10(7-11)5-6-29-16/h1-4,7-9H,5-6H2,(H2,25,26,27,28) |

InChI 键 |

IINDNGLKYISGRR-UHFFFAOYSA-N |

规范 SMILES |

C1COC2=C1C=C(C=C2)C3=NC(=CS3)C(=O)NC4=NC5=C(N4)C=C(C=C5)C(F)(F)F |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of DYRK1A Inhibition: A Technical Guide for Researchers

An In-depth Exploration of the Kinase, its Inhibitors, and the Methodologies for their Characterization

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell cycle regulation, neuronal development, and apoptosis.[1][2] Its dysregulation is implicated in a range of pathologies, most notably Down syndrome and Alzheimer's disease, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of DYRK1A inhibitors, presenting quantitative data on their potency, detailed experimental protocols for their characterization, and visual representations of the key signaling pathways involved.

The Dual-Specificity Nature of DYRK1A

DYRK1A is a member of the CMGC group of kinases and exhibits a unique dual-specificity activity. It autophosphorylates a tyrosine residue (Tyr-321) within its activation loop, a crucial step for its catalytic activity.[5] Once activated, DYRK1A phosphorylates its substrates exclusively on serine and threonine residues, exhibiting a preference for a proline at the P+1 position and an arginine at the P-3 position.[2][6] This substrate specificity dictates its diverse cellular functions.

Mechanism of Action of DYRK1A Inhibitors

The majority of DYRK1A inhibitors are small molecules that function as ATP-competitive inhibitors.[7] These compounds bind to the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of its substrates.[4] The selectivity of these inhibitors for DYRK1A over other kinases is a critical aspect of their therapeutic potential and is often achieved by exploiting subtle differences in the architecture of the ATP-binding site.[1][7]

Quantitative Analysis of DYRK1A Inhibitors

The potency and selectivity of DYRK1A inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) and dissociation constant (Kd). The following table summarizes the inhibitory activities of several well-characterized DYRK1A inhibitors.

| Compound | DYRK1A IC50 (nM) | Other Kinases Inhibited (IC50 in nM) | Assay Type | Reference |

| Harmine | 107 | DYRK1B (<20% activity remaining at 10 µM), DYRK2 (<20% activity remaining at 10 µM), MAO-A (3200) | ELISA, Kinase Binding | [3][7] |

| EGCG | 215 | - | ELISA | [3] |

| Leucettine L41 | - | CLKs, GSK3β | - | [3] |

| SM07883 | 1.6 | DYRK1B, CLK4, GSK3β | Kinase Assay | [3][8] |

| PST-001 | 40 | Highly selective | - | [3] |

| INDY | 139 | DYRK1B (69.2), DYRK2 (27.7) | In vitro kinase assay | [3] |

| RD0392 | 60.2 | DYRK1B (53.3), DYRK2 (45.6) | In vitro kinase assay | [3] |

| AnnH31 | 81 | MAO-A (3200) | - | [7] |

| Compound 11 | - | DYRK1B (20-fold selective), DYRK2 (100-fold selective), CLK1/4 (>20-fold selective), CLK2 (~70-fold selective), Haspin | Kinase Binding (Kd) | [1] |

| Lorecivivint (SM04690) | 26.9 | CLK2 (5.8) | - | [8] |

| FRTX-02 (VRN024219) | 2.9 | DYRK1B (1.9), CLK1 (4), CLK2 (3.7) | - | [8] |

| ZDWX-25 | 227.97 | GSK-3β (248.73) | - | [8] |

Key Signaling Pathways Regulated by DYRK1A

DYRK1A is a central node in several critical signaling pathways. Its inhibition can therefore have profound effects on cellular function.

Experimental Protocols for DYRK1A Inhibitor Characterization

Accurate and reproducible experimental protocols are essential for the characterization of DYRK1A inhibitors. The following sections provide detailed methodologies for key assays.

In Vitro DYRK1A Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of DYRK1A by quantifying the incorporation of radiolabeled phosphate into a substrate.

Materials:

-

Recombinant human DYRK1A enzyme

-

DYRKtide peptide substrate (e.g., RRRFRPASPLRGPPK)[9]

-

[γ-³²P]ATP

-

Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[3]

-

P81 phosphocellulose paper[3]

-

5% Orthophosphoric acid[3]

-

Scintillation counter[3]

-

DYRK1A inhibitor of interest

Procedure:

-

Prepare serial dilutions of the DYRK1A inhibitor in the kinase reaction buffer.

-

In a reaction tube, combine the recombinant DYRK1A enzyme with the diluted inhibitor or a vehicle control.

-

Pre-incubate the mixture for 10 minutes at room temperature.[3]

-

Initiate the kinase reaction by adding the DYRKtide substrate and [γ-³²P]ATP.

-

Incubate the reaction mixture for 20-30 minutes at 30°C.[3]

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 5% orthophosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Assay

This cell-based assay measures the binding of an inhibitor to DYRK1A in living cells, providing a direct assessment of target engagement.

Materials:

-

HEK293 cells[10]

-

NanoLuc®-DYRK1A Fusion Vector[11]

-

Transfection reagent (e.g., FuGENE® HD)

-

Opti-MEM™ I Reduced Serum Medium

-

NanoBRET™ Tracer (e.g., K-10)[10]

-

Nano-Glo® Substrate and extracellular inhibitor[11]

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring BRET signals

Procedure:

-

Cell Transfection:

-

Transiently transfect HEK293 cells with the NanoLuc®-DYRK1A Fusion Vector according to the manufacturer's protocol.[10]

-

Culture the cells for 24 hours to allow for protein expression.

-

-

Cell Plating:

-

Harvest the transfected cells and resuspend them in Opti-MEM™.

-

Seed the cells into the wells of a 384-well plate.[10]

-

-

Compound Treatment:

-

Prepare serial dilutions of the DYRK1A inhibitor in Opti-MEM™.

-

Add the diluted inhibitor or vehicle control to the cells.

-

Add the NanoBRET™ Tracer to all wells.

-

Incubate the plate for 1 hour at 37°C.[10]

-

-

Signal Detection:

-

Data Analysis:

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

-

Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

-

CellTiter-Glo® Luminescent Cell Viability Assay

This assay is used to assess the cytotoxic effects of DYRK1A inhibitors on cultured cells by measuring the level of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cultured cells of interest

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Reagent (Buffer and Substrate)[12]

-

Plate shaker

-

Luminometer

Procedure:

-

Cell Plating:

-

Seed the cells in an opaque-walled multiwell plate at the desired density and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the DYRK1A inhibitor in the cell culture medium.

-

Treat the cells with the diluted inhibitor or vehicle control for the desired duration (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[12]

-

Prepare the CellTiter-Glo® Reagent by reconstituting the substrate with the buffer.[12]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.[12]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) or CC50 (concentration for 50% cytotoxicity) value.

-

Conclusion

The development of potent and selective DYRK1A inhibitors holds significant promise for the treatment of a variety of diseases. A thorough understanding of the mechanism of action of these inhibitors, coupled with robust and reproducible experimental methodologies, is crucial for advancing these compounds through the drug discovery pipeline. This technical guide provides a foundational resource for researchers in this field, offering a comprehensive overview of the core principles and practical approaches for the study of DYRK1A and its inhibitors.

References

- 1. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Identification of the autophosphorylation sites and characterization of their effects in the protein kinase DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specificity determinants of substrate recognition by the protein kinase DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. benchchem.com [benchchem.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. benchchem.com [benchchem.com]

- 12. OUH - Protocols [ous-research.no]

DYRK1A as a Dual-Specificity Tyrosine-Regulated Kinase Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target for a range of human diseases, including neurodegenerative disorders like Alzheimer's disease and Down syndrome, as well as various cancers.[1][2][3][4] This technical guide provides a comprehensive overview of DYRK1A, focusing on its function as a dual-specificity kinase, the mechanisms of its inhibitors, and detailed methodologies for its study. This document is intended to serve as a core resource for researchers and professionals in the field of drug discovery and development, offering structured data, in-depth experimental protocols, and visual representations of key biological pathways and workflows.

Introduction to DYRK1A

DYRK1A is a member of the CMGC group of protein kinases and is notable for its dual-specificity.[5] It autophosphorylates a critical tyrosine residue in its activation loop, which is essential for its catalytic activity towards its substrates on serine and threonine residues.[5][6] Located on chromosome 21, overexpression of DYRK1A is a key factor in the pathology of Down syndrome.[1][7][8] Its involvement in a multitude of cellular processes, including cell cycle regulation, neuronal development, and apoptosis, underscores its significance as a drug target.[7][9][10]

DYRK1A's substrate recognition motif is characterized by a preference for a proline residue at the P+1 position and an arginine at the P-3 position.[11] However, it can also phosphorylate substrates with small hydrophobic residues at the P+1 position, indicating a degree of flexibility in substrate recognition.[4]

Quantitative Data on DYRK1A Inhibitors

The development of potent and selective DYRK1A inhibitors is a major focus of current research. A variety of small molecules, from natural products to synthetic compounds, have been identified and characterized. The following table summarizes the in vitro potency (IC50 values) of several well-studied DYRK1A inhibitors against DYRK1A and other kinases to provide an overview of their selectivity profile.

| Inhibitor | DYRK1A IC50 (nM) | Other Kinase IC50 (nM) | Notes |

| Harmine | 33 - 80 | DYRK1B (166), DYRK2 (900-1900), DYRK3 (800), DYRK4 (80000) | ATP-competitive inhibitor. Also a potent monoamine oxidase (MAO) inhibitor.[11][12][13] |

| EGCG (Epigallocatechin gallate) | 300 - 400 | - | A natural polyphenol found in green tea. Acts as a non-ATP-competitive inhibitor.[14][15][16] |

| Leucettinib-92 | 124 | CLK1 (147), CLK2 (39), CLK4 (5.2), DYRK1B (204), DYRK2 (160), GSK3 (2780) | A potent inhibitor of the DYRK/CLK kinase families.[3][17] |

| GNF4877 | 6 | GSK3β (16) | A potent dual inhibitor of DYRK1A and GSK3β.[7][9][18] |

| SM07883 | 1.6 | DYRK1B, CLK4, GSK3β | Orally bioavailable and BBB penetrant.[19] |

| INDY | 240 | DYRK1B (69.2), DYRK2 (27.7) | A benzothiazole derivative.[8] |

| Quercetin | 1700 | - | A flavonoid with ATP-competitive inhibitory activity.[20] |

| Gossypin | 1400 | - | A flavonoid with ATP-competitive inhibitory activity.[20] |

Key Signaling Pathways Involving DYRK1A

DYRK1A is a central node in several critical signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of DYRK1A inhibitors and their potential therapeutic effects.

Calcineurin/NFAT Signaling Pathway

DYRK1A is a key negative regulator of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[21] In this pathway, calcium signaling activates the phosphatase calcineurin, which dephosphorylates NFAT, leading to its nuclear translocation and the activation of target genes involved in cell proliferation and other processes.[22] DYRK1A phosphorylates NFAT in the nucleus, promoting its export back to the cytoplasm and thereby terminating the signal.[22][23] Inhibition of DYRK1A is therefore being explored as a strategy to promote pancreatic β-cell proliferation for the treatment of diabetes.[5][24][25]

References

- 1. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Perspectives of Dyrk1A Role in Neurogenesis and Neuropathologic Features of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. A high-performance liquid chromatography assay for Dyrk1a, a Down syndrome-associated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of kinase DYRK1A in the neurogenesis of the embryonic telencephalon [diposit.ub.edu]

- 12. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death [en-journal.org]

- 13. DYRK1A overexpression enhances STAT activity and astrogliogenesis in a Down syndrome mouse model | EMBO Reports [link.springer.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DYRK1A dual specificity tyrosine phosphorylation regulated kinase 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 18. cloud-clone.com [cloud-clone.com]

- 19. MTT (Assay protocol [protocols.io]

- 20. assaygenie.com [assaygenie.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Discovery of a novel DYRK1A inhibitor with neuroprotective activity by virtual screening and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

The Role of DYRK1B in Oncogenic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B) is a serine/threonine kinase that has emerged as a critical player in cancer biology. While initially characterized by its role in promoting cell cycle exit and quiescence, a growing body of evidence implicates DYRK1B as a pro-survival and pro-tumorigenic factor in a variety of malignancies. Overexpressed in numerous cancers, including pancreatic, ovarian, and lung cancer, DYRK1B contributes to oncogenesis by modulating key signaling pathways, enhancing cancer cell survival under stress, and promoting chemoresistance. This technical guide provides an in-depth overview of the role of DYRK1B in oncogenic signaling, presenting quantitative data on its expression and the effects of its inhibition, detailed experimental protocols for its study, and visual diagrams of its complex signaling networks. Understanding the multifaceted functions of DYRK1B is paramount for the development of novel therapeutic strategies targeting this kinase.

DYRK1B Expression and Gene Amplification in Cancer

DYRK1B is frequently overexpressed in a range of solid tumors. This overexpression can be a result of gene amplification or transcriptional upregulation. The gene encoding DYRK1B is located on chromosome 19q13.2, a region subject to amplification in several cancers.[1]

| Cancer Type | Prevalence of DYRK1B Expression/Amplification | Reference |

| Pancreatic Cancer | Expressed in ~90% of resected adenocarcinomas.[2] Gene amplification in 10-20% of cases.[2] Elevated mRNA expression in up to 40% of patients.[1] | [1][2] |

| Ovarian Cancer | Expressed in ~75% of resected tumors.[3][4] Gene amplification in ~30% of cases.[2][3] | [2][3][4] |

| Liposarcoma | Higher expression levels correlate with a worse prognosis. | [5] |

The Role of DYRK1B in Cancer Cell Survival and Quiescence

A paradoxical feature of DYRK1B is its role in promoting a quiescent or dormant state in cancer cells.[6] This non-proliferative state allows cancer cells to evade therapies that target rapidly dividing cells, contributing to chemoresistance and tumor recurrence.[7] DYRK1B maintains this quiescent state through several mechanisms, including the stabilization of the cyclin-dependent kinase inhibitor p27 and the destabilization of Cyclin D1.[6]

Despite promoting quiescence, DYRK1B is a crucial survival kinase for cancer cells. It enhances cell survival by upregulating the expression of antioxidant genes, thereby reducing intracellular levels of reactive oxygen species (ROS).[8] Inhibition of DYRK1B leads to increased ROS levels and subsequent apoptosis in cancer cells.[7]

DYRK1B in Oncogenic Signaling Pathways

DYRK1B is a central node in a complex network of signaling pathways that are frequently dysregulated in cancer. Its interactions with these pathways are often context-dependent and can have dual, sometimes opposing, effects.

Crosstalk with the Ras/MEK/ERK Pathway

The Ras/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Several studies point to an antagonistic relationship between DYRK1B and the MAPK/ERK pathway.[9] Inhibition of MEK can lead to an increase in DYRK1B expression.[10] Conversely, knockdown of DYRK1B can lead to the upregulation and activation of the c-Raf-MEK-ERK1/2 pathway.[9] However, oncogenic KRAS has also been shown to be an upstream activator of DYRK1B, suggesting a more complex regulatory loop.[9][11]

Interaction with the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival. DYRK1B has been identified as an activator of the PI3K/mTOR/AKT signaling pathway.[12][13] This activation is thought to be a key mechanism by which DYRK1B promotes the stability of the GLI1 transcription factor in the Hedgehog pathway.[12][13] Interestingly, there is also evidence for a feedback loop, as inhibition of mTOR can lead to an increase in DYRK1B expression.[7]

Role in the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. DYRK1B has a dual role in regulating the Hh pathway. It can inhibit the canonical, SMO-dependent signaling, while promoting non-canonical, SMO-independent signaling by stabilizing the GLI1 transcription factor.[12][13][14][15] This stabilization is mediated, at least in part, through the activation of the PI3K/AKT pathway.[12][13]

Therapeutic Targeting of DYRK1B

The pro-survival and chemoresistance-conferring roles of DYRK1B make it an attractive therapeutic target. Several small molecule inhibitors of DYRK1B have been developed and have shown promising preclinical activity.

| Inhibitor | Target(s) | IC50 (DYRK1B) | Cellular Effects | Reference |

| AZ191 | DYRK1B | 66 nM | Induces apoptosis, restores NFAT signaling. | [16] |

| Thiophene compound 48 | DYRK1A, DYRK1B, DYRK2, CLK1, CLK4 | 0.07 µM | Increased apoptosis and ROS levels in osteosarcoma cells. | [7] |

| VER-239353 | DYRK1A, DYRK1B | 2.4 nM | Increased expression of p21 and p27, leading to G0/G1 transition. | [7] |

Inhibition of DYRK1B has been shown to sensitize cancer cells to conventional chemotherapies and other targeted agents. For example, combining a DYRK1B inhibitor with an mTOR inhibitor has demonstrated enhanced cytotoxicity in pancreatic and ovarian cancer cells.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the function of DYRK1B.

DYRK1B Kinase Assay

This protocol is for measuring the kinase activity of DYRK1B using a luminescence-based assay.

Materials:

-

Recombinant DYRK1B enzyme

-

DYRKtide substrate

-

5x Kinase assay buffer

-

ATP

-

Kinase-Glo® Max reagent

-

White, opaque 96-well plates

Procedure:

-

Thaw all reagents on ice.

-

Prepare a 1x Kinase assay buffer by diluting the 5x stock with distilled water.

-

Prepare a master mix containing 1x Kinase assay buffer, ATP, and DYRKtide substrate.

-

Add the master mix to the wells of the 96-well plate.

-

Add the test inhibitor or vehicle control to the appropriate wells.

-

Initiate the reaction by adding diluted DYRK1B enzyme to the wells.

-

Incubate the plate at 30°C for 45 minutes.

-

After incubation, add Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate at room temperature for 15 minutes, protected from light.

-

Read the luminescence using a microplate reader.

siRNA-mediated Knockdown of DYRK1B

This protocol describes the transient knockdown of DYRK1B expression using small interfering RNA (siRNA).

Materials:

-

DYRK1B-specific siRNA duplexes

-

Control (scrambled) siRNA

-

siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

Cells to be transfected

-

6-well plates

Procedure:

-

One day before transfection, seed cells in a 6-well plate to achieve 60-80% confluency on the day of transfection.

-

On the day of transfection, dilute the DYRK1B siRNA or control siRNA in Opti-MEM medium.

-

In a separate tube, dilute the siRNA transfection reagent in Opti-MEM medium.

-

Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.

-

Add the siRNA-lipid complexes to the cells in each well.

-

Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

-

Harvest the cells for downstream analysis (e.g., Western blotting to confirm knockdown, cell viability assay).[18]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells treated with DYRK1B inhibitor or siRNA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

MTT solvent (e.g., acidified isopropanol)

-

96-well plates

Procedure:

-

Plate cells in a 96-well plate and treat as required (e.g., with a DYRK1B inhibitor).

-

After the treatment period, add MTT solution to each well and incubate at 37°C for 3-4 hours.

-

During the incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add MTT solvent to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.[19][20][21][22]

Western Blotting for DYRK1B and Downstream Targets

This protocol is for detecting the protein levels of DYRK1B and its downstream signaling molecules.

Materials:

-

Cell lysates

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-DYRK1B, anti-phospho-ERK, anti-p27)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Mix cell lysates with Laemmli sample buffer and boil for 5 minutes.

-

Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.[23]

Conclusion and Future Directions

DYRK1B plays a complex and multifaceted role in oncogenic signaling, acting as a key regulator of cancer cell survival, quiescence, and chemoresistance. Its intricate crosstalk with major signaling pathways, including the Ras/MEK/ERK, PI3K/AKT/mTOR, and Hedgehog pathways, underscores its importance as a therapeutic target. The development of selective DYRK1B inhibitors has shown promise in preclinical studies, highlighting the potential of targeting this kinase to overcome drug resistance and improve patient outcomes.

Future research should focus on further elucidating the context-dependent functions of DYRK1B in different cancer types and identifying biomarkers to predict response to DYRK1B-targeted therapies. Additionally, exploring combination strategies that co-target DYRK1B and other key nodes in its signaling network will be crucial for developing more effective and durable anti-cancer treatments. A deeper understanding of the molecular mechanisms governing DYRK1B's function will undoubtedly pave the way for novel therapeutic interventions in the fight against cancer.

References

- 1. DYRK1B blockade promotes tumoricidal macrophage activity in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Kinase Mirk/dyrk1B: A Possible Therapeutic Target in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mirk/dyrk1B Kinase in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. The survival kinase Mirk/Dyrk1B is a downstream effector of oncogenic K-ras in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Minibrain-related kinase/dual-specificity tyrosine-regulated kinase 1B implication in stem/cancer stem cells biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

- 14. mdpi.com [mdpi.com]

- 15. DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. [PDF] DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway | Semantic Scholar [semanticscholar.org]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. broadpharm.com [broadpharm.com]

- 20. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. texaschildrens.org [texaschildrens.org]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

The Regulatory Role of DYRK1A in Hedgehog/Gli Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in a variety of human cancers, making its components attractive targets for therapeutic intervention. Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) has emerged as a significant modulator of Hh signaling, primarily through its direct interaction with the Gli family of transcription factors. This technical guide provides a comprehensive overview of the molecular mechanisms by which DYRK1A influences Hedgehog/Gli signaling, supported by quantitative data, detailed experimental protocols, and visual pathway and workflow diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals working to understand and target this complex signaling network.

Introduction to DYRK1A and Hedgehog/Gli Signaling

1.1. The Hedgehog/Gli Signaling Pathway

The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic patterning and cell differentiation. In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the transmembrane receptor Patched (PTCH1) inhibits the G protein-coupled receptor-like protein Smoothened (SMO). This inhibition prevents the activation of the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3). In this "off" state, Gli proteins are typically complexed with Suppressor of fused (SUFU) in the cytoplasm, leading to their proteolytic processing into repressor forms.

Upon binding of a Hedgehog ligand to PTCH1, the inhibition of SMO is relieved. Activated SMO translocates to the primary cilium, initiating a signaling cascade that leads to the dissociation of Gli proteins from SUFU and their subsequent processing into transcriptional activators. These activated Gli proteins then translocate to the nucleus and induce the expression of Hh target genes, including GLI1 and PTCH1 itself, which are involved in cell proliferation, survival, and differentiation. Aberrant activation of this pathway is a known driver in several cancers, including basal cell carcinoma and medulloblastoma.

1.2. DYRK1A: A Multifunctional Kinase

Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that plays a crucial role in a wide range of cellular processes, including neuronal development, cell cycle regulation, and signal transduction.[1] The diverse functions of DYRK1A are attributed to its ability to phosphorylate a multitude of protein substrates. Notably, DYRK1A has been identified as a key regulator of the Hedgehog/Gli signaling pathway, adding another layer of complexity to this already intricate network.

The Molecular Mechanism of DYRK1A-Mediated Regulation of Hedgehog/Gli Signaling

DYRK1A primarily exerts its influence on the Hedgehog pathway through the direct phosphorylation of the terminal effector, GLI1.[2][3] This post-translational modification has a profound impact on GLI1's subcellular localization and transcriptional activity.

2.1. Phosphorylation of GLI1 by DYRK1A

DYRK1A has been shown to phosphorylate GLI1 at multiple serine residues.[2][3] Key identified phosphorylation sites include:

-

Serine 408 (S408): This site is located within the putative nuclear localization sequence (NLS) of GLI1.[2][4] Phosphorylation at S408 is thought to enhance the nuclear import of GLI1.

-

Serine 102/104 (S102/104) and Serine 130/132 (S130/132): These sites are located in the N-terminal domain of GLI1 and are part of Ser-Pro-Ser (SPS) clusters.[3] Phosphorylation of these clusters also promotes the nuclear translocation of GLI1.

This multi-site phosphorylation of GLI1 by DYRK1A collectively promotes its accumulation in the nucleus, thereby enhancing its ability to activate the transcription of Hedgehog target genes.[3]

2.2. Functional Consequences of DYRK1A-Mediated GLI1 Phosphorylation

The primary consequence of DYRK1A-mediated phosphorylation of GLI1 is the potentiation of Hedgehog signaling. By promoting the nuclear localization of GLI1, DYRK1A effectively increases the concentration of the active transcription factor at its sites of action.[3] This leads to an amplification of the downstream transcriptional output of the Hedgehog pathway. However, some studies have also suggested a paradoxical role for DYRK1A in promoting GLI1 degradation, indicating a complex and potentially context-dependent regulatory mechanism.[5]

Quantitative Data on the Impact of DYRK1A on Hedgehog/Gli Signaling

The following tables summarize the quantitative data from various studies investigating the effects of DYRK1A on the Hedgehog/Gli pathway.

Table 1: Effect of DYRK1A on GLI1-Mediated Transcriptional Activity (Luciferase Reporter Assays)

| Cell Line | Experimental Condition | Fold Induction of Luciferase Activity (Mean ± SD) | Reference |

| NIH3T3 | Co-transfection with DYRK1A and Flag-tagged GLI1 mutants | ~2-4 fold increase with various mutants | [6] |

| Hek293T | Co-expression of DYRK1A with GLI1 | Significant fold increase | [6] |

Table 2: Inhibition of Hedgehog/Gli Signaling by DYRK1A Inhibitors

| Inhibitor | Assay Type | Cell Line/System | IC50 | Reference |

| Harmine | Hh reporter gene activity | Not Specified | 3.7 µM | [7] |

| Itraconazole (ITZ) | Hh signaling and angiogenesis | in vitro and in vivo | ~100-700 nM | [8] |

Table 3: Effect of DYRK1A on GLI1 Phosphorylation

| Phosphorylation Site | Experimental System | Observation | Reference |

| Ser408 | In vitro kinase assay with recombinant GLI1 and DYRK1A | Phosphorylation detected by mass spectrometry | [4][9] |

| Ser408 | In vitro kinase assay with harmine treatment | Phosphorylation not detected in the presence of harmine | [4][9] |

| S102/104, S130/132 | Not specified | Phosphorylation promotes nuclear transport of GLI1 | [3] |

Experimental Protocols

4.1. Co-Immunoprecipitation to Detect DYRK1A-GLI1 Interaction

This protocol describes the co-immunoprecipitation of DYRK1A and GLI1 from cell lysates to demonstrate their physical interaction.[2]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Antibody against DYRK1A or GLI1 for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Antibodies for Western blotting (anti-DYRK1A and anti-GLI1)

Procedure:

-

Culture and lyse cells expressing both DYRK1A and GLI1.

-

Pre-clear the cell lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both DYRK1A and GLI1.

4.2. In Vitro Kinase Assay for GLI1 Phosphorylation by DYRK1A

This protocol outlines an in vitro kinase assay to demonstrate the direct phosphorylation of GLI1 by DYRK1A.[10]

Materials:

-

Recombinant purified DYRK1A kinase

-

Recombinant purified GLI1 protein (substrate)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP (non-radioactive or radiolabeled [γ-32P]ATP)

-

SDS-PAGE loading buffer

-

Phospho-specific antibodies or autoradiography equipment

Procedure:

-

Set up the kinase reaction by combining recombinant DYRK1A, recombinant GLI1, and kinase reaction buffer in a microcentrifuge tube.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Detect the phosphorylation of GLI1 by Western blotting with a phospho-specific antibody or by autoradiography if using radiolabeled ATP.

4.3. Luciferase Reporter Assay to Measure Gli Activity

This protocol describes a luciferase reporter assay to quantify the transcriptional activity of Gli in response to DYRK1A expression.[5][11][12][13][14]

Materials:

-

Mammalian cell line (e.g., NIH3T3)

-

Gli-responsive firefly luciferase reporter plasmid

-

Control Renilla luciferase plasmid (for normalization)

-

DYRK1A expression plasmid

-

Transfection reagent

-

Dual-luciferase reporter assay system

Procedure:

-

Co-transfect the cells with the Gli-responsive firefly luciferase reporter, the Renilla luciferase control plasmid, and either an empty vector or the DYRK1A expression plasmid.

-

Incubate the cells for 24-48 hours to allow for plasmid expression.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the fold change in Gli activity in the presence of DYRK1A compared to the empty vector control.

4.4. Nuclear and Cytoplasmic Fractionation for GLI1 Localization

This protocol details the separation of nuclear and cytoplasmic fractions to determine the subcellular localization of GLI1.[15][16][17][18]

Materials:

-

Hypotonic buffer

-

Detergent (e.g., NP-40)

-

High-salt nuclear extraction buffer

-

Centrifuge

Procedure:

-

Harvest cells and resuspend them in a hypotonic buffer to swell the cells.

-

Add a detergent to lyse the plasma membrane while leaving the nuclear membrane intact.

-

Centrifuge the lysate at a low speed to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Wash the nuclear pellet to remove any remaining cytoplasmic contaminants.

-

Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice to extract the nuclear proteins.

-

Centrifuge at high speed to pellet the nuclear debris. The supernatant contains the nuclear protein fraction.

-

Analyze both the cytoplasmic and nuclear fractions for the presence of GLI1 by Western blotting.

4.5. Quantitative Real-Time PCR (qPCR) for Hedgehog Target Gene Expression

This protocol is for quantifying the mRNA levels of Hedgehog target genes (e.g., GLI1, PTCH1) in response to altered DYRK1A activity.[19][20][21]

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Treat cells with a DYRK1A inhibitor or transfect with a DYRK1A expression/knockdown vector.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using primers for the target genes and a housekeeping gene for normalization.

-

Calculate the relative gene expression using the ΔΔCt method.

Mandatory Visualizations

Caption: DYRK1A's role in Hedgehog signaling.

Caption: Luciferase reporter assay workflow.

Conclusion

DYRK1A is a multifaceted kinase that plays a significant positive regulatory role in the Hedgehog/Gli signaling pathway. Through direct phosphorylation of GLI1, DYRK1A promotes its nuclear localization and transcriptional activity, thereby amplifying the downstream effects of Hedgehog signaling. This intricate relationship has significant implications for both normal development and disease, particularly in the context of cancers driven by aberrant Hedgehog pathway activation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the DYRK1A-Hedgehog axis. A deeper understanding of this interaction will undoubtedly pave the way for novel therapeutic strategies aimed at modulating Hedgehog signaling in various pathological conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Coimmunoprecipitation assay for the detection of kinase-substrate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coimmunoprecipitation Assay for the Detection of Kinase-Substrate Interactions | Springer Nature Experiments [experiments.springernature.com]

- 4. Identification of a DYRK1A-mediated phosphorylation site within the nuclear localization sequence of the hedgehog transcription factor GLI1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. web.stanford.edu [web.stanford.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

- 9. Data on peptides identified by mass spectrometry analysis of in vitro DYRK1A-mediated phosphorylation sites on GLI1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of a DYRK1A-mediated phosphorylation site within the nuclear localization sequence of the hedgehog transcription factor GLI1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 12. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]

- 13. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]

- 14. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. protocols.io [protocols.io]

- 17. assaygenie.com [assaygenie.com]

- 18. youtube.com [youtube.com]

- 19. benchchem.com [benchchem.com]

- 20. Quantitative PCR-based Assay to Measure Sonic Hedgehog Signaling in Cellular Model of Ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantitative PCR-based Assay to Measure Sonic Hedgehog Signaling in Cellular Model of Ciliogenesis [jove.com]

The Therapeutic Potential of DYRK Inhibitors in Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including cell cycle regulation, apoptosis, and signal transduction.[1][2] Dysregulation of DYRK activity has been implicated in the pathogenesis and progression of numerous cancers, positioning them as compelling therapeutic targets.[3][4] This technical guide provides a comprehensive overview of the therapeutic potential of DYRK inhibitors in oncology, with a focus on DYRK1A, DYRK1B, and DYRK2. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows.

The DYRK Family: Key Players in Cancer Biology

The human DYRK family comprises five members (DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4), with DYRK1A, DYRK1B, and DYRK2 being the most extensively studied in the context of cancer.[5] These kinases are unique in their activation mechanism, which involves autophosphorylation on a conserved tyrosine residue in the activation loop during translation, leading to constitutive serine/threonine kinase activity towards their substrates.[5]

-

DYRK1A: Located on chromosome 21, DYRK1A is frequently overexpressed in cancers associated with Down syndrome.[6] It has a dual role, acting as both a tumor promoter and a suppressor depending on the cellular context.[5] Its pro-oncogenic functions are often linked to the phosphorylation and stabilization of key cancer-related proteins, including transcription factors and signaling molecules involved in cell proliferation and survival.[6][7]

-

DYRK1B (Mirk): Often overexpressed in solid tumors such as pancreatic, ovarian, and colon cancers, DYRK1B is primarily associated with promoting cancer cell survival and chemoresistance.[8][9][10] It can induce a state of quiescence, allowing cancer cells to evade therapies that target rapidly dividing cells.[8]

-

DYRK2: Like DYRK1A, DYRK2 exhibits a context-dependent dual role in cancer.[5] It can act as a tumor suppressor by promoting the degradation of oncogenic proteins like c-Myc and Snail.[5][11] Conversely, in cancers like triple-negative breast cancer (TNBC) and multiple myeloma, DYRK2 can be oncogenic by promoting proteostasis, a critical survival mechanism for cancer cells under stress.[2][5]

Signaling Pathways and Therapeutic Intervention

DYRK inhibitors primarily act by competitively binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[1] This intervention can disrupt key signaling pathways that drive cancer progression.

DYRK1A Signaling Pathways

DYRK1A is implicated in multiple signaling cascades that regulate cell cycle, apoptosis, and DNA damage response.[5] For instance, it can phosphorylate and regulate the activity of transcription factors like NFAT and STAT3, and cell cycle regulators such as cyclin D1.[6][7] Inhibition of DYRK1A can therefore lead to cell cycle arrest and apoptosis in susceptible cancer cells.[5]

DYRK1B Signaling in Cancer Quiescence and Survival

In cancers like pancreatic ductal adenocarcinoma (PDAC), DYRK1B is a downstream effector of oncogenic KRAS signaling.[12][13] It promotes a quiescent state, protecting cancer cells from metabolic stress and chemotherapy.[8] DYRK1B inhibition can force these quiescent cells back into the cell cycle, making them susceptible to conventional anti-cancer agents.[8]

DYRK2 and Proteostasis in Triple-Negative Breast Cancer

In TNBC, DYRK2 plays a pro-tumorigenic role by regulating proteostasis.[2][5] It phosphorylates and activates the 26S proteasome, enhancing the degradation of misfolded proteins and promoting cancer cell survival under proteotoxic stress.[2][5] DYRK2 inhibitors disrupt this process, leading to an accumulation of toxic proteins and subsequent apoptosis.[5]

Quantitative Data on DYRK Inhibitors

The development of potent and selective DYRK inhibitors is an active area of research. The following tables summarize the in vitro potency of selected inhibitors against DYRK family members and their anti-proliferative activity in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Selected DYRK Inhibitors

| Inhibitor | DYRK1A IC₅₀ (nM) | DYRK1B IC₅₀ (nM) | DYRK2 IC₅₀ (nM) | Other Notable Targets (IC₅₀ nM) | Reference(s) |

| Harmine | 107 | <20% activity at 10 µM | <20% activity at 10 µM | MAO-A | [1][14] |

| AZ191 | 88 | 17 | 1890 | - | [4][8][15] |

| LDN192960 | 122 | - | 13-48 | Haspin (10), PIM3 (10) | [16][17] |

| CX-4945 | Potent | Potent | - | Casein Kinase 2 | [4] |

| EHT 5372 | - | Potent | - | - | [10] |

| L9 | 1670 | - | - | - | [18][19] |

Table 2: Anti-proliferative Activity of DYRK Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Type | Cell Line | IC₅₀ (µM) | Reference(s) |

| AZ191 | Liposarcoma | SW872 | 3.183 | [3] |

| Liposarcoma | SW982 | 1.279 | [3] | |

| Harmine | Pancreatic Cancer | - | - | [20] |

| Breast Cancer | - | - | [20] | |

| LDN192960 | Multiple Myeloma | - | - | [16] |

| TNBC | - | - | [16] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the therapeutic potential of DYRK inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of a DYRK kinase.

Protocol:

-

Inhibitor Preparation: Prepare a stock solution of the DYRK inhibitor in DMSO. Perform serial dilutions in kinase reaction buffer to achieve the desired final concentrations.

-

Kinase Reaction Setup: In a 96-well plate, add 5 µL of the serially diluted inhibitor or vehicle control. Prepare a master mix containing the recombinant DYRK kinase (e.g., DYRK1A, DYRK1B, or DYRK2) and a suitable substrate (e.g., DYRKtide) in kinase reaction buffer. Add 10 µL of the master mix to each well.[21]

-

Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final reaction volume should be 25 µL.[21]

-

Incubation: Incubate the plate at 30°C for 60 minutes.[21]

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[21]

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[21]

-

-

Data Acquisition and Analysis: Measure the luminescence using a plate-reading luminometer. Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[21]

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the effect of a DYRK inhibitor on the proliferation and viability of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[22]

-

Inhibitor Treatment: Prepare serial dilutions of the DYRK inhibitor in complete growth medium. Treat the cells with the inhibitor or vehicle control for 72 hours.[22]

-

Viability Measurement (MTT):

-

Viability Measurement (CellTiter-Glo®):

-

Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measure luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[22]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with the DYRK inhibitor at various concentrations for a desired time (e.g., 48 hours).[22][23]

-

Cell Harvesting: Collect both adherent and floating cells.[22][23]

-

Staining:

-

Flow Cytometry: Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[22][23][24]

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of a DYRK inhibitor in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., nude mice).[22]

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and vehicle control groups.[22]

-

Inhibitor Administration: Administer the DYRK inhibitor (formulated for in vivo use) or vehicle control to the mice daily via a suitable route (e.g., oral gavage, intraperitoneal injection).[22]

-

Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).[22]

-

Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), sacrifice the mice. Excise the tumors, weigh them, and process them for further analysis, such as immunohistochemistry (IHC) for proliferation and apoptosis markers.[22]

Conclusion and Future Directions

The growing body of evidence strongly supports the therapeutic potential of targeting DYRK kinases in various cancers. The diverse and often opposing roles of different DYRK family members underscore the importance of developing selective inhibitors to maximize efficacy and minimize off-target effects. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug developers in this exciting field. Future research should focus on the discovery of more potent and selective DYRK inhibitors, the elucidation of mechanisms of resistance, and the identification of predictive biomarkers to guide the clinical development of this promising class of anti-cancer agents. Combination therapies, such as pairing DYRK1B inhibitors with conventional chemotherapy, also represent a promising avenue for future investigation.[8]

References

- 1. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

- 6. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DYRK1A dual specificity tyrosine phosphorylation regulated kinase 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Kinase Mirk/dyrk1B: A Possible Therapeutic Target in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The kinase Mirk/Dyrk1B mediates cell survival in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DYRK2 controls the epithelial-mesenchymal transition in breast cancer by degrading Snail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The survival kinase Mirk/Dyrk1B is a downstream effector of oncogenic K-ras in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of a novel DYRK1A inhibitor with neuroprotective activity by virtual screening and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of DYRK1A in Cellular Proliferation and Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a multifaceted protein kinase that plays a critical, yet complex, role in orchestrating the delicate balance between cellular proliferation and differentiation.[1] Encoded by a gene on chromosome 21, its dosage-dependent activity is crucial for normal development, particularly in the nervous system.[2][3] Aberrant DYRK1A expression is implicated in various pathologies, including Down syndrome and certain cancers, making it a compelling target for therapeutic intervention.[1][4] This technical guide provides an in-depth exploration of DYRK1A's mechanisms of action, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its intricate signaling networks.

DYRK1A's influence on cell fate is context-dependent, capable of acting as both a tumor suppressor and an oncogene.[1] It primarily functions as an inhibitor of proliferation by targeting key cell cycle regulators.[1] However, in some cellular contexts, it can promote tumor growth.[5] This duality underscores the importance of a thorough understanding of its regulatory networks for the development of targeted therapies.

Quantitative Data on DYRK1A's Effects

The functional consequences of DYRK1A activity and its inhibition have been quantified across numerous studies. These data provide a framework for understanding its potency and the cellular responses to its modulation.

Table 1: Inhibitory Potency (IC50) of Common DYRK1A Inhibitors

| Compound | DYRK1A IC₅₀ (nM) | Other Kinases Inhibited (IC₅₀ in nM) | Assay Type |

| Harmine | 107 | DYRK1B, DYRK2, MAO | ELISA, Kinase Binding |

| EGCG | 215 | - | ELISA |

| INDY | 139 | DYRK1B (69.2), DYRK2 (27.7) | In vitro kinase assay |

| ML315 | 282 | CLK1 (68), CLK2 (231), CLK4 (68), DYRK1B (1156) | Kinase Assay |

| Dyrk1A-IN-3 | 76 | - | In vitro kinase assay |

Data compiled from multiple sources.[5][6][7]

Table 2: Quantitative Effects of DYRK1A on Cell Cycle Progression

| Cell Type | DYRK1A Modulation | Effect on Cell Cycle | Quantitative Change |

| Neonatal Foreskin Fibroblasts (BJ-5ta) | siRNA Knockdown | Increased S-phase entry | Significant increase in percentage of cells in S-phase |

| Neonatal Rat Cardiomyocytes (NRCMs) | Overexpression | Reduced S and G2/M phase | 37% reduction in S phase, 42.6% reduction in G2/M phase |

| Glioblastoma Stem Cells (HW1) | Knockdown | Accumulation in S-phase | Increase from 15% to 21.4% in S-phase |

| Glioblastoma Stem Cells (MMK1) | Knockdown | Accumulation in G2/M-phase | Increase from 4.8% to 7.1% in G2/M-phase |

| Neuroblastoma (SH-SY5Y) | Overexpression | G1/G0 arrest | Blocked proliferation within 24 hours |

| Embryonic Mouse Neocortex | Overexpression | Inhibition of proliferation | 12.5% of DYRK1A+ cells labeled with BrdU vs. 43% in control |

Data compiled from multiple sources.[8][9][10][11][12]

Table 3: Quantitative Effects of DYRK1A on Neuronal Differentiation Markers

| Cell Type | DYRK1A Modulation | Differentiation Marker | Quantitative Change |

| SH-SY5Y | Overexpression (24h) | Tau mRNA | Significant upregulation |

| SH-SY5Y | Overexpression (24h) | MAP2 mRNA | Significant upregulation |

| SH-SY5Y | Overexpression (72h) | Tau protein | Significant increase |

| SH-SY5Y | Overexpression (72h) | MAP2c protein | Significant increase |

| Embryonic Mouse Neocortex | Overexpression | Tbr2+ cells | 68.6% of DYRK1A+ cells co-expressed Tbr2 |

| Embryonic Mouse Neocortex | Overexpression | Tbr1+ cells | Significantly increased percentage of Tbr1+ cells |

Data compiled from multiple sources.[11][12][13]

Key Signaling Pathways Involving DYRK1A

DYRK1A exerts its influence through a complex web of signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the most critical pathways.

Cell Cycle Regulation by DYRK1A

DYRK1A primarily promotes cell cycle exit by phosphorylating and regulating the stability of key cell cycle proteins.[11][14] It targets Cyclin D1 for degradation while stabilizing the CDK inhibitor p27Kip1.[11][14]

Caption: DYRK1A-mediated phosphorylation of Cyclin D1 and p27Kip1 leading to cell cycle arrest.

DYRK1A's Role in Apoptosis

DYRK1A exhibits a dual role in apoptosis. It can promote cell survival by inhibiting Caspase-9, a key initiator of the intrinsic apoptotic pathway.[15] Conversely, under cellular stress, it can activate the pro-apoptotic ASK1-JNK signaling cascade.[15]

Caption: The dual pro-survival and pro-apoptotic roles of DYRK1A.

Experimental Workflow for Assessing DYRK1A Activity

A typical workflow for investigating the effects of a DYRK1A inhibitor involves a series of in vitro and cell-based assays.

Caption: A generalized experimental workflow for characterizing DYRK1A inhibitors.

Detailed Experimental Protocols

In Vitro DYRK1A Kinase Assay (ELISA-based)

This protocol provides a non-radioactive method for determining the IC50 of DYRK1A inhibitors.[16]

Materials:

-

Recombinant human DYRK1A enzyme

-

DYRK1A substrate (e.g., DYRKtide peptide)

-

DYRK1A inhibitor of interest

-

ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl₂)

-

96-well high-binding microplate

-

Phospho-specific antibody against the DYRK1A substrate

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 2% BSA in PBS with 0.25% Tween 20)

-

Plate reader

Procedure:

-

Substrate Coating: Coat the wells of a 96-well microplate with the DYRK1A substrate overnight at 4°C.

-

Washing: Wash the wells three times with wash buffer.

-

Blocking: Block the wells with blocking buffer for 1 hour at room temperature.

-

Washing: Wash the wells extensively with wash buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the DYRK1A inhibitor in kinase reaction buffer. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

-

Kinase Reaction:

-

Add the DYRK1A inhibitor dilutions to the appropriate wells.

-

Add the recombinant DYRK1A enzyme to all wells except the no-enzyme control.

-

Initiate the kinase reaction by adding ATP solution.

-

Incubate for 30 minutes at 30°C.

-

-

Washing: Stop the reaction by washing the wells three times with wash buffer.

-

Detection:

-

Add the phospho-specific primary antibody and incubate for 1 hour at room temperature.

-

Wash the wells three times with wash buffer.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the wells five times with wash buffer.

-

Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding stop solution.

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]

Western Blot Analysis of DYRK1A and Substrate Phosphorylation

This protocol details the detection of total and phosphorylated protein levels in cell lysates.[17][18][19][20]

Materials:

-

Cell culture and treatment reagents

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (against DYRK1A, phospho-substrate, total substrate, and a loading control like GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Sample Preparation:

-

Treat cells with the DYRK1A inhibitor or vehicle control for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Run the gel until adequate separation of proteins is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the ECL reagent to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the phosphorylated protein levels to the total protein and the loading control.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[7][21]

Materials:

-

Cells of interest

-

DYRK1A inhibitor

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the DYRK1A inhibitor. Include a vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

DYRK1A stands as a pivotal regulator of fundamental cellular processes, with its intricate and often contradictory roles in proliferation and differentiation making it a subject of intense research. The quantitative data and detailed methodologies presented in this guide offer a robust framework for researchers and drug development professionals to further unravel the complexities of DYRK1A signaling. A deeper understanding of its context-dependent functions will be instrumental in the development of novel therapeutic strategies for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journals.biologists.com [journals.biologists.com]

- 4. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Global phosphoproteomics reveals DYRK1A regulates CDK1 activity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Down syndrome-related protein kinase DYRK1A phosphorylates p27Kip1 and Cyclin D1 and induces cell cycle exit and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dyrk1A Overexpression Inhibits Proliferation and Induces Premature Neuronal Differentiation of Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Down syndrome-related protein kinase DYRK1A phosphorylates p27(Kip1) and Cyclin D1 and induces cell cycle exit and neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. astorscientific.us [astorscientific.us]

- 18. origene.com [origene.com]

- 19. ptglab.com [ptglab.com]

- 20. bio-rad.com [bio-rad.com]

- 21. benchchem.com [benchchem.com]

Exploring the connection between DYRK1A and neurodegenerative diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a pleiotropic kinase critically involved in neuronal development and function. Its gene is located on chromosome 21, leading to its overexpression in Down syndrome and subsequent early-onset Alzheimer's disease-like pathology. Accumulating evidence has solidified a mechanistic link between DYRK1A dysregulation and the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Down syndrome. This technical guide provides an in-depth exploration of the core connections between DYRK1A and these disorders, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support ongoing research and drug development efforts.

Introduction

Protein kinases are pivotal regulators of cellular processes, and their aberrant activity is a common feature in many human diseases. DYRK1A has emerged as a kinase of significant interest in the field of neurodegeneration.[1] Its role extends from early neuronal proliferation and differentiation to synaptic function and cell death in the adult brain.[2][3] The 1.5-fold overexpression of DYRK1A in individuals with Down syndrome is a key contributor to the cognitive deficits and the near-universal development of Alzheimer's disease (AD) pathology in this population.[4][5] This guide will dissect the molecular mechanisms through which DYRK1A contributes to neurodegenerative cascades, focusing on its impact on tau phosphorylation, amyloid precursor protein (APP) processing, and α-synuclein pathology.

DYRK1A in Neurodegenerative Diseases: A Mechanistic Overview

DYRK1A's pathogenic role in neurodegenerative diseases is multifaceted, primarily stemming from its ability to phosphorylate key proteins involved in disease progression.

Alzheimer's Disease and Down Syndrome: A Shared Pathology

The location of the DYRK1A gene on chromosome 21 inextricably links it to the neurodegenerative aspects of Down syndrome, which mirror those of sporadic and familial AD.[6]

Tau Hyperphosphorylation: One of the hallmark pathologies of AD is the formation of neurofibrillary tangles (NFTs), which are intracellular aggregates of hyperphosphorylated tau protein.[7] DYRK1A directly phosphorylates tau at multiple serine and threonine residues.[4][8] This phosphorylation primes tau for subsequent phosphorylation by other kinases like GSK-3β, leading to its detachment from microtubules, impaired microtubule stability, and aggregation into NFTs.[4] In transgenic mice overexpressing human DYRK1A, there is a significant increase in tau phosphorylation at sites such as Ser-202, Thr-212, and Ser-404.[2][7]

Amyloid-β Production: DYRK1A also plays a role in the amyloid cascade. It phosphorylates the amyloid precursor protein (APP) at Thr668.[4][9] This phosphorylation can enhance the amyloidogenic processing of APP by β-secretase (BACE1) and γ-secretase, leading to increased production of amyloid-beta (Aβ) peptides, particularly the more aggregation-prone Aβ42.[8][10] This creates a vicious cycle, as elevated Aβ levels may, in turn, upregulate DYRK1A expression.[11][12]

Alternative Splicing of Tau: Overexpressed DYRK1A can phosphorylate the alternative splicing factor (ASF), leading to an imbalance in the ratio of 3-repeat (3R) and 4-repeat (4R) tau isoforms.[2][8] Specifically, it has been shown to cause a significant increase in the 3R/4R tau ratio, a feature that can contribute to neurofibrillary degeneration.[2]

Parkinson's Disease

In the context of Parkinson's disease (PD), DYRK1A has been shown to phosphorylate α-synuclein, the primary component of Lewy bodies.[13][14] This phosphorylation can promote the aggregation of α-synuclein into toxic oligomers and fibrils, contributing to the demise of dopaminergic neurons.[13][14] Furthermore, DYRK1A has been implicated in the regulation of the PI3K/AKT signaling pathway, which is crucial for neuronal survival, and its dysregulation can contribute to apoptosis of dopaminergic neurons.[15][16] Some studies have also suggested a genetic association between single nucleotide polymorphisms (SNPs) in the DYRK1A gene and the risk of developing sporadic PD.[5]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of DYRK1A in neurodegenerative diseases.

Table 1: DYRK1A Expression and Activity in Disease Models

| Parameter | Disease Model | Fold Change (vs. Control) | Brain Region | Reference |

| DYRK1A Protein Level | Down Syndrome (Human Brain) | ~1.5 | Frontal Cortex | [4][17] |

| DYRK1A Protein Level | Ts65Dn Mice | 1.3 - 1.8 | Whole Brain | [18] |

| DYRK1A Kinase Activity | Down Syndrome (Human Brain) | ~1.5 | Not Specified | [4] |

| DYRK1A Kinase Activity | Ts65Dn Mice | ~1.5 | Whole Brain | [19] |

| DYRK1A mRNA Level | Alzheimer's Disease (Human Brain) | Significantly Elevated | Hippocampus | [11] |

Table 2: Effects of DYRK1A on Pathological Markers

| Pathological Marker | Experimental Condition | Fold Change (vs. Control) | Model System | Reference |

| 3R/4R Tau Ratio | Down Syndrome with AD | 2.68 | Human Brain | [2][20] |

| Phospho-Tau (Thr212) | DYRK1A Transgenic Mice | Significant Increase | Brain | [7] |

| Phospho-Tau (Ser202, Ser404) | DYRK1A Transgenic Mice | Enhanced | Brain | [7] |

| Aβ40 Production | DYRK1A Transgenic Mice | 1.6 | Hippocampus | [8] |

| Aβ42 Production | DYRK1A Transgenic Mice | 1.17 | Hippocampus | [8] |

| Amyloid-β Load | APP/PS1 Mice + L41 inhibitor | Significant Decrease | Hippocampus | [16] |

| Pro-inflammatory Cytokines (IL-1β, TNF-α) | APP/PS1 Mice + L41 inhibitor | Significant Decrease | Hippocampus | [16] |